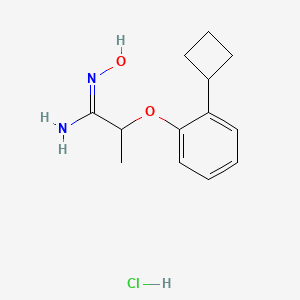
2-(2-Cyclobutylphenoxy)-N-hydroxypropanimidamide monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Cyclobutylphenoxy)-N-hydroxypropanimidamide monohydrochloride is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyclobutyl group attached to a phenoxy ring, which is further connected to a hydroxypropanimidamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclobutylphenoxy)-N-hydroxypropanimidamide monohydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutylphenoxy Intermediate: The initial step involves the reaction of cyclobutyl bromide with phenol in the presence of a base such as potassium carbonate to form 2-cyclobutylphenol.
Introduction of the Hydroxypropanimidamide Group: The next step involves the reaction of 2-cyclobutylphenol with a suitable reagent such as 2-bromo-1-hydroxypropanimidamide under basic conditions to form the desired product.
Formation of the Monohydrochloride Salt: The final step involves the treatment of the product with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(2-Cyclobutylphenoxy)-N-hydroxypropanimidamide monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the hydroxy group.
科学研究应用
2-(2-Cyclobutylphenoxy)-N-hydroxypropanimidamide monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-(2-Cyclobutylphenoxy)-N-hydroxypropanimidamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression.
相似化合物的比较
Similar Compounds
- 2-(2-Cyclobutylphenoxy)-N-hydroxyethanimidamide
- 2-(2-Cyclobutylphenoxy)-N-hydroxybutanimidamide
- 2-(2-Cyclobutylphenoxy)-N-hydroxyhexanimidamide
Uniqueness
2-(2-Cyclobutylphenoxy)-N-hydroxypropanimidamide monohydrochloride is unique due to its specific molecular structure, which includes a cyclobutyl group attached to a phenoxy ring and a hydroxypropanimidamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
CAS 编号 |
81721-02-0 |
|---|---|
分子式 |
C13H19ClN2O2 |
分子量 |
270.75 g/mol |
IUPAC 名称 |
2-(2-cyclobutylphenoxy)-N'-hydroxypropanimidamide;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-9(13(14)15-16)17-12-8-3-2-7-11(12)10-5-4-6-10;/h2-3,7-10,16H,4-6H2,1H3,(H2,14,15);1H |
InChI 键 |
ITJGFPUVWDMATN-UHFFFAOYSA-N |
手性 SMILES |
CC(/C(=N\O)/N)OC1=CC=CC=C1C2CCC2.Cl |
规范 SMILES |
CC(C(=NO)N)OC1=CC=CC=C1C2CCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




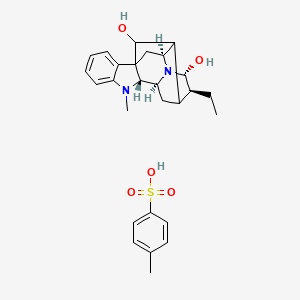
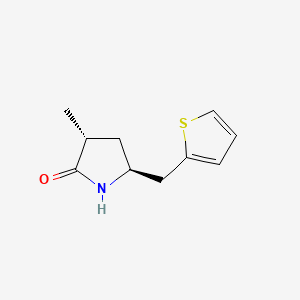


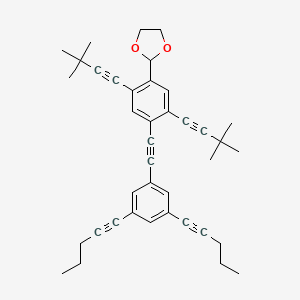

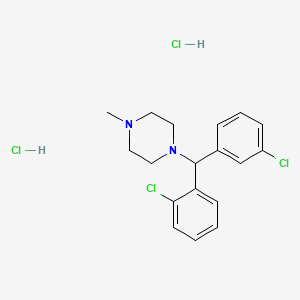


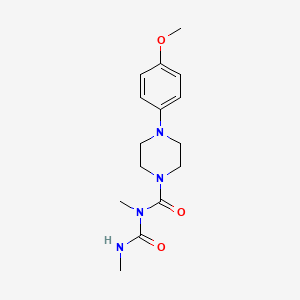

![[(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773743.png)
